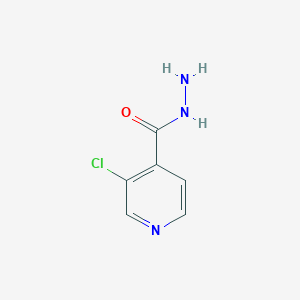
3-Chloropyridine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropyridine-4-carbohydrazide is a derivative of isonicotinic acid hydrazide, which is known for its significant role in medicinal chemistry, particularly in the treatment of tuberculosis. This compound is characterized by the presence of a chlorine atom at the third position of the pyridine ring, which can influence its chemical and biological properties.
作用机制
Target of Action
3-Chloroisonicotinic acid hydrazide is a derivative of isoniazid , which is an antibiotic used to treat mycobacterial infections . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid, and by extension 3-Chloroisonicotinic acid hydrazide, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
The activated form of the drug interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This disruption in mycolic acid synthesis leads to a weakening of the cell wall and eventual cell death .
Pharmacokinetics
Isoniazid is well-absorbed orally and widely distributed throughout body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine
Result of Action
The result of the action of 3-Chloroisonicotinic acid hydrazide is the inhibition of mycobacterial growth . By disrupting the synthesis of mycolic acid, the drug weakens the bacterial cell wall, leading to cell death . This results in the effective treatment of mycobacterial infections .
Action Environment
The action of 3-Chloroisonicotinic acid hydrazide, like isoniazid, can be influenced by environmental factors. For example, the drug’s efficacy can be affected by the pH of the environment, with acidic conditions reducing its activity . Additionally, the drug’s stability could be influenced by temperature and humidity
生化分析
Biochemical Properties
It is known that isoniazid, a related compound, plays a significant role in biochemical reactions, particularly in the treatment of tuberculosis
Cellular Effects
Related compounds such as isoniazid have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Isoniazid, a related compound, is known to inhibit the synthesis of mycoloic acids, an essential component of the bacterial cell wall . It is possible that 3-Chloroisonicotinic acid hydrazide may have a similar mechanism of action, but this has not been confirmed.
Temporal Effects in Laboratory Settings
It is known that isoniazid, a related compound, can cause convulsions, psychoses, and peripheral neuropathy as side-reactions
Dosage Effects in Animal Models
Isoniazid, a related compound, is known to be used in the treatment of tuberculosis, suggesting that it may have significant effects at certain dosages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridine-4-carbohydrazide typically involves the reaction of 3-chloronicotinic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Chloronicotinic acid+Hydrazine hydrate→3-Chloroisonicotinic acid hydrazide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-Chloropyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted isonicotinic acid hydrazides with various functional groups.
科学研究应用
3-Chloropyridine-4-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Isonicotinic acid hydrazide: A well-known antitubercular agent.
Nicotinic acid hydrazide: Similar structure but lacks the chlorine atom.
Pyridine-4-carbohydrazide: Another derivative with similar biological activities.
Uniqueness
3-Chloropyridine-4-carbohydrazide is unique due to the presence of the chlorine atom, which can enhance its chemical reactivity and biological activity. This modification can lead to improved efficacy and selectivity in its applications compared to its non-chlorinated counterparts.
属性
IUPAC Name |
3-chloropyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUPYALUHLBFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)
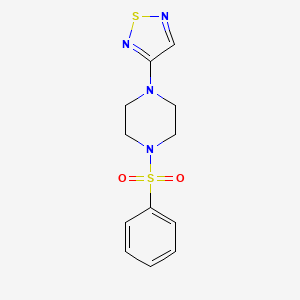
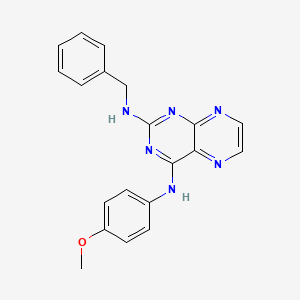
![4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one](/img/structure/B2861082.png)
![N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE](/img/structure/B2861086.png)
![4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2861088.png)
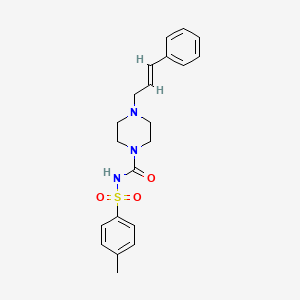
![4-(propan-2-yloxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861090.png)
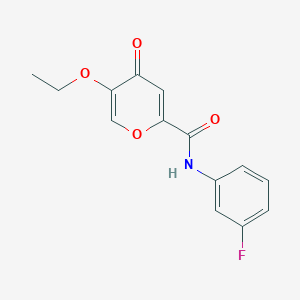
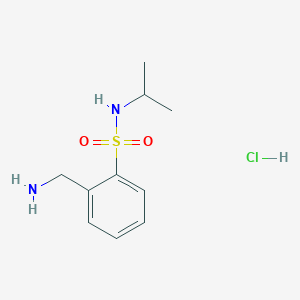
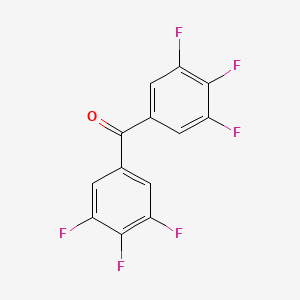
![4-chloro-N'-[(1E)-[8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methylidene]benzohydrazide](/img/structure/B2861099.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2861100.png)
![6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2861101.png)
